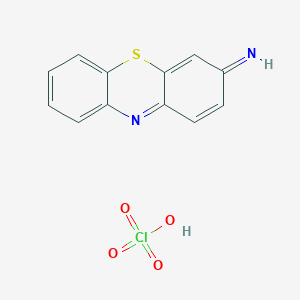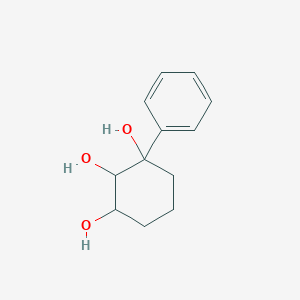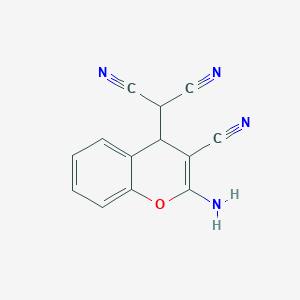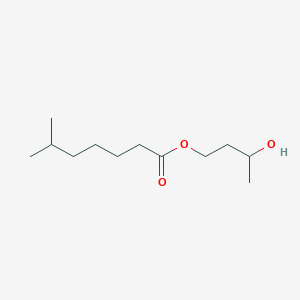
3-Hydroxybutyl 6-methylheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutyl 6-methylheptanoate can be achieved through the esterification of 6-methylheptanoic acid with 3-hydroxybutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of enzymatic catalysts, such as lipases, can also be explored to achieve a more environmentally friendly and efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxybutyl 6-methylheptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or an aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxybutyl 6-methylheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of 3-Hydroxybutyl 6-methylheptanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, influencing signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxybutyl acetate
- 6-Methylheptanoic acid
- 3-Hydroxybutyl 3-hydroxybutyrate
Uniqueness
3-Hydroxybutyl 6-methylheptanoate is unique due to its specific ester structure, which combines the properties of both 3-hydroxybutanol and 6-methylheptanoic acid. This unique combination allows it to exhibit distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
89457-33-0 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
3-hydroxybutyl 6-methylheptanoate |
InChI |
InChI=1S/C12H24O3/c1-10(2)6-4-5-7-12(14)15-9-8-11(3)13/h10-11,13H,4-9H2,1-3H3 |
InChI-Schlüssel |
IOAAFZMANYEJME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCC(=O)OCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



oxophosphanium](/img/structure/B14379860.png)

![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
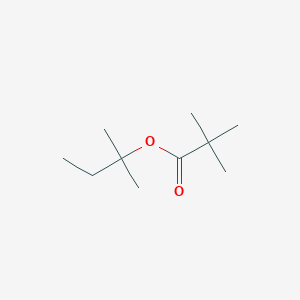
![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)
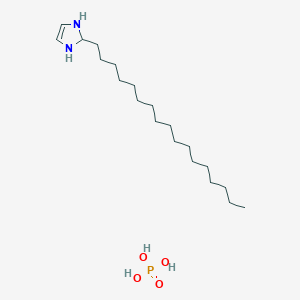


![5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol](/img/structure/B14379915.png)
